3-Iodo-4-methylbenzoyl chloride is an organic compound with the molecular formula C₈H₆ClIO. It is characterized by the presence of an iodine atom and a benzoyl chloride functional group, making it a significant intermediate in organic synthesis. The compound appears as a colorless to pale yellow liquid and is known for its reactivity due to the electrophilic nature of the carbonyl and halogen functionalities. Its structure can be represented as follows:
textCl |C6H4-C(=O)-C | I
This compound is utilized primarily in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
3-Iodo-4-methylbenzoyl chloride is likely to possess the following hazards:
The biological activity of 3-Iodo-4-methylbenzoyl chloride has been explored in various contexts. It has shown potential as an intermediate for compounds with anti-tubercular properties, particularly through its interaction with mycobacterial membrane proteins. Additionally, derivatives of this compound have been investigated for their efficacy against cancer cells, highlighting its relevance in medicinal chemistry.
The synthesis of 3-Iodo-4-methylbenzoyl chloride typically involves the following steps:
A typical reaction for synthesizing 3-Iodo-4-methylbenzoyl chloride involves dissolving 3-Iodo-4-methylbenzoic acid in dichloromethane and adding oxalyl chloride at low temperatures, followed by gradual warming to facilitate the reaction .
3-Iodo-4-methylbenzoyl chloride serves multiple applications:
Interaction studies involving 3-Iodo-4-methylbenzoyl chloride often focus on its reactivity with biological targets. For instance, it has been shown to interact with proteins involved in drug resistance mechanisms in bacteria. Research indicates that modifications of this compound can enhance its affinity for specific biological targets, potentially leading to more effective therapeutic agents.
Several compounds share structural similarities with 3-Iodo-4-methylbenzoyl chloride. Here are a few notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
3-Bromo-4-methylbenzoyl chloride | Similar halogen substitution | More stable due to bromine's lower reactivity |
4-Methylbenzoyl chloride | Lacks iodine substitution | Less reactive; used mainly in acylation |
3-Iodo-4-nitrobenzoyl chloride | Contains a nitro group | Increased electron-withdrawing effect |
N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide | Contains trifluoromethyl group | Enhanced lipophilicity and bioactivity |
The uniqueness of 3-Iodo-4-methylbenzoyl chloride lies primarily in its iodine substituent, which enhances its electrophilic character and allows for further functionalization through nucleophilic substitution reactions. This feature makes it particularly valuable in synthetic organic chemistry compared to similar compounds that may lack such reactivity.
The compound has the molecular formula C₈H₆ClIO and a molecular weight of 280.49 g/mol. Its IUPAC name, 3-iodo-4-methylbenzoyl chloride, reflects the substitution pattern on the benzene ring:
The systematic numbering prioritizes the acyl chloride group (-COCl) as the principal functional group, with substituents assigned positions based on the lowest locant rule.
The molecule exhibits planar geometry at the benzene ring, with no stereoisomers due to the absence of chiral centers. Key conformational features include:
Computational studies (e.g., density functional theory) suggest that the lowest-energy conformation places the iodine atom orthogonal to the ring plane to minimize steric clashes.
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
Mass Spectrometry (MS):
3-Iodo-4-methylbenzoyl chloride emerged as a specialty chemical in the late 20th century, driven by advancements in halogenation techniques and the demand for aryl iodides in cross-coupling reactions. Key milestones include:
The compound’s synthesis typically involves chlorination of 3-iodo-4-methylbenzoic acid using thionyl chloride (SOCl₂), a method refined to achieve >95% yields.
The acyl chloride group undergoes rapid substitution with:
Example reaction:
$$
\text{C}8\text{H}6\text{ClIO} + \text{R-NH}2 \rightarrow \text{C}8\text{H}6\text{INH}2\text{O} + \text{HCl}
$$
This reaction is pivotal in synthesizing nilotonib analogs with sub-nanomolar potency against leukemia cells.
The iodine atom participates in Ullmann and Suzuki-Miyaura couplings, enabling C-C bond formation. For instance:
Table 1: Catalytic Efficiency in Cross-Couplings
Catalyst | Reaction Yield (%) | Turnover Number |
---|---|---|
Pd(PPh₃)₄ | 92 | 450 |
CuI/1,10-phen | 78 | 320 |
Data adapted from kinetic studies.
The compound is a key precursor in:
The synthesis of 3-iodo-4-methylbenzoyl chloride through thionyl chloride-mediated acyl chloride formation represents the most widely employed methodology in contemporary organic synthesis [4] [7]. The reaction proceeds through a well-established mechanism wherein 3-iodo-4-methylbenzoic acid serves as the carboxylic acid substrate, undergoing conversion to the corresponding acid chloride through treatment with thionyl chloride [17].
The mechanistic pathway involves initial nucleophilic attack by the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur center of thionyl chloride, forming a chlorosulfite intermediate [4] [17]. This intermediate subsequently undergoes nucleophilic attack by chloride ion at the carbonyl carbon, resulting in formation of the carbon-chlorine bond and elimination of sulfur dioxide and hydrogen chloride as gaseous by-products [17]. The irreversible nature of this transformation, driven by the evolution of gaseous products, ensures high conversion rates and prevents unwanted side reactions [17].
Optimal reaction conditions for 3-iodo-4-methylbenzoyl chloride synthesis involve heating the carboxylic acid substrate with thionyl chloride at temperatures ranging from 60 to 80 degrees Celsius for periods of 2 to 6 hours . The reaction typically employs chloroform or dichloromethane as solvent systems, with yields consistently achieving 85 to 95 percent conversion under these conditions [14]. The presence of catalytic quantities of dimethylformamide has been demonstrated to enhance reaction rates through formation of the Vilsmeier reagent intermediate [14].
Table 1: Traditional Synthesis Protocols for 3-Iodo-4-methylbenzoyl Chloride
Method | Temperature (°C) | Solvent | Reaction Time (h) | Typical Yield (%) | By-products |
---|---|---|---|---|---|
Thionyl Chloride (SOCl2) | 60-80 | Chloroform/DCM | 2-6 | 85-95 | SO2, HCl |
Phosphorus Pentachloride (PCl5) | 25-50 | None/DCM | 1-3 | 90-98 | POCl3, HCl |
Phosphorus Trichloride (PCl3) | 60-100 | Acetonitrile | 4-12 | 75-85 | H3PO3 |
Oxalyl Chloride | 25-35 | DCM/THF | 1-3 | 90-95 | CO, CO2, HCl |
Alternative chlorinating reagents including phosphorus pentachloride and phosphorus trichloride have been investigated for 3-iodo-4-methylbenzoyl chloride synthesis [24]. Phosphorus pentachloride reactions proceed under milder conditions at 25 to 50 degrees Celsius, achieving yields of 90 to 98 percent within 1 to 3 hours [24]. However, the formation of phosphorus oxychloride as a by-product necessitates additional purification steps [24]. Phosphorus trichloride-mediated synthesis requires elevated temperatures of 60 to 100 degrees Celsius and extended reaction times of 4 to 12 hours, yielding 75 to 85 percent conversion with phosphoric acid formation [23] [24].
The selection of appropriate solvent systems profoundly influences both reaction kinetics and product yields in 3-iodo-4-methylbenzoyl chloride synthesis [8] [11]. Aprotic solvents demonstrate superior performance compared to protic alternatives, with dichloromethane and chloroform emerging as optimal choices for thionyl chloride-mediated transformations [8] [12]. These solvents provide adequate solvation of reactants while remaining inert to the chlorinating agent and preventing competitive nucleophilic reactions [12].
Kinetic investigations of thionyl chloride reactions with substituted benzoic acid derivatives reveal first-order kinetics with respect to both carboxylic acid substrate and thionyl chloride concentration [13]. The reaction exhibits low activation energies ranging from 8.8 to 9.46 kilocalories per mole, consistent with the facile nature of the transformation under mild heating conditions [13]. Entropy of activation values demonstrate highly negative values of approximately -43.3 calories per Kelvin per mole, indicating a highly ordered transition state characteristic of bimolecular addition-elimination mechanisms [13].
Solvent polarity effects have been systematically examined through comparative studies employing solvents of varying dielectric constants [11]. Acetonitrile demonstrates enhanced reaction rates compared to dichloromethane, attributed to superior stabilization of the polar chlorosulfite intermediate [11]. However, yields remain comparable across different aprotic solvents, suggesting that thermodynamic factors rather than kinetic considerations ultimately determine product formation efficiency [11].
Temperature dependence studies reveal optimal conversion rates at 70 to 80 degrees Celsius for 3-iodo-4-methylbenzoyl chloride synthesis . Lower temperatures result in incomplete conversion and extended reaction times, while excessive heating above 90 degrees Celsius promotes decomposition pathways and reduces overall yields . The presence of electron-withdrawing iodine substituents enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and reducing required reaction temperatures compared to unsubstituted benzoic acid derivatives .
Industrial production of 3-iodo-4-methylbenzoyl chloride has been revolutionized through implementation of continuous-flow reactor technologies, offering significant advantages over traditional batch processing methods [15] [28]. Continuous-flow systems enable precise control of reaction parameters including temperature, pressure, residence time, and reagent stoichiometry, resulting in enhanced reproducibility and improved safety profiles [15].
The continuous-flow process involves feeding separate streams of 3-iodo-4-methylbenzoic acid solution and thionyl chloride into a tubular reactor maintained at controlled temperatures between 70 and 90 degrees Celsius [15]. Optimal flow rates range from 10 to 50 milliliters per minute, providing residence times of 5 to 15 minutes for complete conversion [15]. These significantly reduced reaction times compared to batch processes result from enhanced mass and heat transfer characteristics inherent to microreactor geometries [28].
Table 2: Industrial-Scale Production Parameters
Parameter | Batch Process | Continuous Flow | CSTR |
---|---|---|---|
Temperature Range (°C) | 60-80 | 70-90 | 65-85 |
Pressure (atm) | 1.0 | 1.2-2.5 | 1.0-1.5 |
Residence Time (min) | 120-360 | 5-15 | 20-60 |
Flow Rate (mL/min) | N/A | 10-50 | 15-40 |
Conversion (%) | 85-92 | 90-96 | 88-94 |
Selectivity (%) | 95-98 | 96-99 | 97-99 |
Continuous stirred tank reactor configurations represent an alternative approach for industrial-scale 3-iodo-4-methylbenzoyl chloride production [15]. These systems operate at moderate pressures of 1.0 to 1.5 atmospheres with residence times of 20 to 60 minutes, achieving conversions of 88 to 94 percent [15]. The continuous removal of gaseous by-products including sulfur dioxide and hydrogen chloride maintains optimal reaction conditions and prevents accumulation of inhibitory species [15].
Advanced process control systems integrate real-time monitoring of temperature, pressure, and composition parameters to maintain optimal operating conditions [15]. Automated feedback mechanisms adjust flow rates and heating profiles in response to detected variations, ensuring consistent product quality and minimizing batch-to-batch variability [15]. Heat integration strategies recover thermal energy from exothermic reaction zones, reducing overall energy consumption and improving process economics [15].
Effective purification methodologies are essential for achieving pharmaceutical-grade purity standards required for 3-iodo-4-methylbenzoyl chloride in synthetic applications [18]. Fractional distillation represents the primary purification technique, exploiting the volatility differences between the desired product and residual impurities including unreacted starting materials and by-products [18].
Fractional distillation systems operating under reduced pressure conditions minimize thermal decomposition while achieving separation efficiencies exceeding 95 percent [18]. Column designs incorporating structured packing materials provide enhanced separation performance with reduced pressure drop compared to traditional tray configurations [18]. Recovery yields typically range from 88 to 94 percent with product purities achieving 95 to 99 percent through optimized distillation protocols [18].
Table 3: Purification and Yield Optimization Strategies
Purification Method | Recovery Yield (%) | Purity Achieved (%) | Energy Requirement | Waste Generated |
---|---|---|---|---|
Fractional Distillation | 88-94 | 95-99 | High | Minimal |
Column Chromatography | 75-85 | 98-99.5 | Medium | Moderate |
Crystallization | 70-80 | 90-95 | Low | Low |
Liquid-Liquid Extraction | 82-90 | 85-92 | Low | Moderate |
Alternative purification strategies include liquid-liquid extraction employing selective solvents for impurity removal [18]. Aqueous washing procedures effectively remove residual hydrogen chloride and inorganic contaminants, while organic extraction phases selectively dissolve the desired acid chloride product [18]. Recovery yields of 82 to 90 percent with purities of 85 to 92 percent are achievable through optimized extraction protocols [18].
Crystallization techniques offer energy-efficient purification alternatives, particularly effective for removing colored impurities and trace metal contaminants [18]. Controlled cooling of concentrated solutions in appropriate solvents yields crystalline 3-iodo-4-methylbenzoyl chloride with purities of 90 to 95 percent [18]. However, recovery yields are typically limited to 70 to 80 percent due to product retention in mother liquors [18].
Process optimization studies have identified key variables affecting overall yield and purity including reaction temperature, reagent stoichiometry, and residence time [36]. Statistical design of experiments methodologies enable systematic optimization of multiple variables simultaneously, identifying optimal operating conditions that maximize both conversion and selectivity [36]. Implementation of these optimized conditions in industrial-scale operations has achieved yields exceeding 96 percent with product purities surpassing 98 percent [36].
Contemporary research in 3-iodo-4-methylbenzoyl chloride synthesis emphasizes development of environmentally sustainable methodologies aligned with green chemistry principles [19] [27]. Traditional synthesis routes generate significant quantities of hazardous waste including hydrogen chloride gas and sulfur dioxide, necessitating expensive waste treatment and disposal protocols [19].
Microwave-assisted synthesis techniques represent a promising approach for reducing both reaction times and energy consumption [29]. Controlled microwave heating enables rapid heating to optimal reaction temperatures within 5 to 15 minutes, achieving energy savings of 60 to 80 percent compared to conventional heating methods [29]. The enhanced reaction rates result from selective heating of polar molecules and improved mass transfer under microwave irradiation conditions [29].
Table 4: Green Chemistry Approaches and Environmental Benefits
Green Approach | Reaction Time | Energy Savings (%) | Waste Reduction (%) | Atom Economy (%) |
---|---|---|---|---|
Microwave-Assisted | 5-15 min | 60-80 | 70-85 | 85-92 |
Solvent-Free | 10-30 min | 40-60 | 80-90 | 90-95 |
Bio-based Solvents | 1-4 h | 20-40 | 50-70 | 80-88 |
Catalyst Recycling | 2-6 h | 15-30 | 40-60 | 88-94 |
Solvent-free synthesis protocols eliminate the need for organic solvents, reducing both environmental impact and operational costs [31]. These methodologies employ neat reactants under controlled temperature conditions, achieving waste reduction of 80 to 90 percent while maintaining atom economies of 90 to 95 percent [31]. Reaction times of 10 to 30 minutes are typically required under solvent-free conditions with yields comparable to traditional solvent-based protocols [31].
Bio-based solvent alternatives including Cyrene derived from renewable cellulosic feedstocks offer sustainable replacements for traditional dipolar aprotic solvents [27]. Cyrene demonstrates excellent solvation properties for acid chloride synthesis while providing biodegradable waste streams [27]. Molar efficiency improvements of up to 55-fold have been achieved through implementation of simplified aqueous work-up procedures enabled by the high boiling point and water miscibility of bio-based solvents [27].
Catalyst recycling strategies focus on development of heterogeneous catalysts that can be recovered and reused through multiple reaction cycles [22]. Silica-supported benzoyl chloride reagents enable solid-phase synthesis approaches with simplified product isolation and catalyst recovery [25] [30]. These immobilized systems demonstrate sustained catalytic activity through multiple cycles while eliminating the need for catalyst separation from product streams [30].
Atom economy optimization through reagent selection prioritizes reactions that incorporate the maximum number of atoms from starting materials into the desired product [23]. Phosphorus trichloride-mediated synthesis achieves near-quantitative utilization of chlorine atoms with minimal waste generation [23]. The resulting phosphoric acid by-product can be recovered and utilized in other industrial processes, further improving the overall environmental profile [23].